2-Methoxybenzoic (2,4-dihydroxybenzylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybenzoic (2,4-dihydroxybenzylidene)hydrazide is an organic compound with the molecular formula C15H14N2O4 and a molecular weight of 286.29 g/mol . This compound is part of the hydrazide family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 2-Methoxybenzoic (2,4-dihydroxybenzylidene)hydrazide can be achieved through a one-pot reaction involving phthalide, hydrazine hydrate, and aldehydes . This method is efficient, catalyst-free, and environmentally friendly, providing a wide range of desired compounds in moderate to excellent yields. The reaction is typically carried out in ethanol under mild conditions .
Chemical Reactions Analysis
2-Methoxybenzoic (2,4-dihydroxybenzylidene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include hydrazine hydrate, aldehydes, and various catalysts depending on the desired reaction. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
2-Methoxybenzoic (2,4-dihydroxybenzylidene)hydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-Methoxybenzoic (2,4-dihydroxybenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Methoxybenzoic (2,4-dihydroxybenzylidene)hydrazide can be compared with other similar compounds such as:
2-hydroxy-4-methoxybenzoic acid: This compound is a structural derivative of benzoic acid with similar functional groups.
2-Methoxybenzoic (2-chloro-4-(diethylamino)benzylidene)hydrazide: Another hydrazide derivative with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N2O4 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-5-3-2-4-12(14)15(20)17-16-9-10-6-7-11(18)8-13(10)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
InChI Key |
UNJFTVHPYNTOMB-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.